molecular formula C14H12FNO3 B13740395 5-Fluoro-2-hydroxy-n-(4-methoxyphenyl)benzamide

5-Fluoro-2-hydroxy-n-(4-methoxyphenyl)benzamide

Cat. No.: B13740395
M. Wt: 261.25 g/mol
InChI Key: WNYLDODJJZHAAU-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxy-n-(4-methoxyphenyl)benzamide is an organic compound with a complex structure that includes a fluorine atom, a hydroxyl group, and a methoxyphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydroxy-n-(4-methoxyphenyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions.

Industrial Production Methods

Industrial production methods for benzamide derivatives, including this compound, often involve high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxy-n-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: Commonly involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Fluoro-2-hydroxy-n-(4-methoxyphenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-n-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-hydroxy-n-(4-methoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C14H12FNO3

Molecular Weight

261.25 g/mol

IUPAC Name

5-fluoro-2-hydroxy-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C14H12FNO3/c1-19-11-5-3-10(4-6-11)16-14(18)12-8-9(15)2-7-13(12)17/h2-8,17H,1H3,(H,16,18)

InChI Key

WNYLDODJJZHAAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)F)O

Origin of Product

United States

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